molecular formula C25H24N2OS2 B506211 13-benzyl-14-butylsulfanyl-17-thia-13,15-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16),14-hexaen-12-one

13-benzyl-14-butylsulfanyl-17-thia-13,15-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16),14-hexaen-12-one

Cat. No.: B506211
M. Wt: 432.6g/mol
InChI Key: IYJYANWSRNBAKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-benzyl-9-(butylsulfanyl)-5,8-dihydronaphtho[2’,1’:4,5]thieno[2,3-d]pyrimidin-7(6H)-one is a complex organic compound belonging to the class of thieno[2,3-d]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, featuring a naphtho-thieno-pyrimidine core with benzyl and butylsulfanyl substituents, makes it a subject of interest in medicinal chemistry and drug design.

Preparation Methods

The synthesis of 8-benzyl-9-(butylsulfanyl)-5,8-dihydronaphtho[2’,1’:4,5]thieno[2,3-d]pyrimidin-7(6H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the thieno[2,3-d]pyrimidine core: This can be achieved through the Gewald reaction, which involves the condensation of a β-keto ester with elemental sulfur and a primary amine.

    Naphtho ring fusion: The naphtho ring can be introduced via a cyclization reaction involving appropriate naphthalene derivatives.

    Introduction of benzyl and butylsulfanyl groups: These substituents can be added through nucleophilic substitution reactions using benzyl halides and butylthiol, respectively.

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of catalysts and controlled reaction conditions.

Chemical Reactions Analysis

8-benzyl-9-(butylsulfanyl)-5,8-dihydronaphtho[2’,1’:4,5]thieno[2,3-d]pyrimidin-7(6H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the reduction of functional groups like ketones to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at specific positions on the molecule, using reagents like alkyl halides or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

8-benzyl-9-(butylsulfanyl)-5,8-dihydronaphtho[2’,1’:4,5]thieno[2,3-d]pyrimidin-7(6H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-benzyl-9-(butylsulfanyl)-5,8-dihydronaphtho[2’,1’:4,5]thieno[2,3-d]pyrimidin-7(6H)-one involves its interaction with specific molecular targets. As an EGFR inhibitor, it binds to the active site of the receptor, preventing the phosphorylation and activation of downstream signaling pathways that promote cell proliferation and survival. This inhibition can lead to the suppression of tumor growth and proliferation in cancer cells.

Comparison with Similar Compounds

Similar compounds to 8-benzyl-9-(butylsulfanyl)-5,8-dihydronaphtho[2’,1’:4,5]thieno[2,3-d]pyrimidin-7(6H)-one include other thieno[2,3-d]pyrimidine derivatives, such as:

The uniqueness of 8-benzyl-9-(butylsulfanyl)-5,8-dihydronaphtho[2’,1’:4,5]thieno[2,3-d]pyrimidin-7(6H)-one lies in its specific substituents and the resulting biological activities, making it a valuable compound for further research and development.

Properties

Molecular Formula

C25H24N2OS2

Molecular Weight

432.6g/mol

IUPAC Name

13-benzyl-14-butylsulfanyl-17-thia-13,15-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16),14-hexaen-12-one

InChI

InChI=1S/C25H24N2OS2/c1-2-3-15-29-25-26-23-21(24(28)27(25)16-17-9-5-4-6-10-17)20-14-13-18-11-7-8-12-19(18)22(20)30-23/h4-12H,2-3,13-16H2,1H3

InChI Key

IYJYANWSRNBAKH-UHFFFAOYSA-N

SMILES

CCCCSC1=NC2=C(C3=C(S2)C4=CC=CC=C4CC3)C(=O)N1CC5=CC=CC=C5

Canonical SMILES

CCCCSC1=NC2=C(C3=C(S2)C4=CC=CC=C4CC3)C(=O)N1CC5=CC=CC=C5

Origin of Product

United States

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